N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid
Description
The compound N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is a co-crystal or salt composed of two distinct moieties:
- N-cyclohexylcyclohexanamine: A secondary amine with two cyclohexyl groups, contributing significant steric hindrance and lipophilicity .
- 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid: A propanoic acid derivative featuring an indole ring and two carbamate protective groups (tert-butoxycarbonyl [Boc] and benzyloxycarbonyl [Z]), commonly used in peptide synthesis .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQVAJPBCWSLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694222 | |
| Record name | N-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218938-57-9 | |
| Record name | N-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid involves several steps. The starting material, tryptophan, undergoes protection of the amino group with a benzyloxycarbonyl (Z) group and the carboxyl group with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyloxycarbonyl anhydride in the presence of a base such as triethylamine.
Formation of the Final Compound: The protected tryptophan derivative is then reacted with dicyclohexylamine (DCHA) to form the final compound.
Industrial production methods involve similar steps but are optimized for large-scale production, often using automated synthesizers and high-throughput techniques to increase yield and purity.
Chemical Reactions Analysis
N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The protective groups (Z and Boc) can be removed under acidic conditions. For example, the Boc group can be removed using trifluoroacetic acid, while the Z group can be removed using catalytic hydrogenation.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction Reactions: The indole ring of tryptophan can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
The major products formed from these reactions are typically peptides or proteins with specific sequences and structures.
Scientific Research Applications
Chemistry
N-cyclohexylcyclohexanamine serves as a reagent in organic synthesis reactions. Its stability and reactivity make it suitable for creating complex molecules and studying reaction mechanisms. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Organic Synthesis | Used to synthesize complex organic compounds. |
| Reaction Mechanisms | Helps in understanding various chemical reactions. |
Biology
In biological research, this compound is utilized to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it valuable for understanding biological pathways.
| Biological Application | Description |
|---|---|
| Enzyme-Substrate Interactions | Investigates how the compound interacts with enzymes. |
| Protein Folding Studies | Explores the role of the compound in protein structure stability. |
Medicine
The compound is being explored for its therapeutic applications, particularly in drug development targeting neurological and cardiovascular systems. Its unique properties allow for potential use in treating various diseases.
| Medical Application | Description |
|---|---|
| Drug Development | Investigated for potential therapeutic agents against specific diseases. |
| Neurological Studies | Assessed for effects on neurological pathways and conditions. |
Industrial Applications
N-cyclohexylcyclohexanamine is also used in industrial settings for producing various materials and chemicals, including corrosion inhibitors and rubber accelerators.
| Industrial Application | Description |
|---|---|
| Material Production | Essential component in manufacturing processes. |
| Chemical Manufacturing | Used in the production of industrial chemicals. |
Case Study 1: Drug Development
A study investigated the efficacy of N-cyclohexylcyclohexanamine as a lead compound in developing new drugs targeting specific receptors involved in neurological disorders. The findings indicated promising results in modulating receptor activity.
Case Study 2: Enzyme Interaction
Research focused on the interaction between N-cyclohexylcyclohexanamine and specific enzymes revealed that the compound could act as an inhibitor, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Z and Boc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in creating specific peptide sequences, which can then interact with proteins and other molecules in the body.
Comparison with Similar Compounds
Structural Features :
- The Boc and Z groups enhance solubility in organic solvents and protect amine functionalities during synthetic processes .
- The cyclohexyl groups in the amine moiety reduce water solubility but improve membrane permeability .
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
Steric Effects : Cyclohexyl groups in the target compound and CAS 1185005-62-2 reduce water solubility but enhance lipid bilayer penetration, unlike the polar sulfenyl group in .
Protective Groups : The Boc/Z combination in the target compound contrasts with single-protected analogs (e.g., CAS 20762-34-9 ), offering orthogonal deprotection routes in synthesis.
Comparison with Similar Syntheses :
- Naproxen-tryptamine conjugate uses DCC for amide bond formation, yielding dicyclohexylurea as a byproduct.
- CAS 20762-34-9 employs Z-group protection, similar to the target compound’s phenylmethoxycarbonyl moiety.
Table 2: Reactivity and Bioactivity
Key Findings:
- The target compound’s indole and carbamate groups suggest dual functionality: bioactive targeting (indole) and synthetic versatility (Boc/Z).
- Cyclohexylamine salts (e.g., ) are generally less bioactive but valuable for purification and stability .
Toxicity and Handling
Biological Activity
N-cyclohexylcyclohexanamine; 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound that incorporates elements known for their biological activity, particularly in neuroprotection and potential anticancer properties. This article delves into the biological activities associated with this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound is characterized by its indole and carboxylic acid moieties, which are often linked to significant biological functions. The indole structure is known for its role in neuroprotective activities, while the carboxylic acid contributes to its solubility and potential interactions with biological systems.
Neuroprotective Effects
Research indicates that compounds with indole structures, including derivatives of indole-3-propionic acid (IPA), exhibit strong neuroprotective properties. For instance, IPA has been shown to prevent oxidative stress-induced cell death in neuroblastoma cells and primary rat neurons. It acts as a free radical scavenger, effectively mitigating damage caused by reactive oxygen species (ROS) .
Table 1: Neuroprotective Activities of Indole Derivatives
| Compound | Mechanism of Action | Model | Effectiveness |
|---|---|---|---|
| Indole-3-propionic acid (IPA) | ROS scavenging | SK-N-SH cells | High |
| 5-Methoxy-Indole Carboxylic Acid | MAO-B inhibition | Rat brain synaptosomes | Moderate |
| N-cyclohexylcyclohexanamine derivative | TBD | TBD | TBD |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, azadiperoxide derivatives have shown high cytotoxicity against Jurkat and K562 cell lines, indicating that compounds with similar structures may also induce apoptosis and inhibit cell cycle progression in cancer cells .
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of related compounds revealed that certain derivatives exhibited over 90 times the cytotoxicity of artemisinin against tumor cells. This suggests a promising avenue for further exploration of N-cyclohexylcyclohexanamine derivatives in cancer therapy .
The mechanisms underlying the biological activities of this compound include:
- Antioxidant Activity : The presence of the indole moiety allows for effective scavenging of free radicals.
- MAO-B Inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters and may play a role in neurodegenerative diseases .
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells suggests a mechanism where the compound disrupts cellular homeostasis, leading to programmed cell death .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis involves multi-step protection/deprotection strategies. For the indole moiety, tert-butoxycarbonyl (Boc) groups (e.g., 2-methylpropan-2-yl oxycarbonyl) are introduced to protect reactive sites, as seen in analogous indole derivatives . Cyclohexanamine coupling typically employs nucleophilic substitution or amidation under inert atmospheres. For the propanoic acid backbone, carbodiimide-mediated coupling (e.g., EDC/HOBt) ensures carboxylate activation. Key parameters:
- Temperature : 0–25°C for Boc protection to prevent side reactions.
- Solvent : Anhydrous DMF or THF for moisture-sensitive steps .
- Purification : Gradient HPLC or silica gel chromatography to isolate intermediates.
Q. Which analytical techniques are most effective for characterizing structural integrity and purity, given the compound’s functional complexity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry (e.g., indole C3 substitution, cyclohexyl conformation) and confirms Boc/Cbz protections .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities.
- HPLC-PDA : Quantifies purity (>98%) and monitors degradation under stress (e.g., pH, thermal stability) .
- FT-IR : Confirms carbonyl stretches (e.g., 1680–1720 cm⁻¹ for oxycarbonyl groups) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and interaction mechanisms of this compound in catalytic or biological systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states (e.g., indole-Boc deprotection energetics) and predict reaction pathways .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., indole interactions with enzymes) using force fields like AMBER or CHARMM.
- Reaction Path Search : ICReDD’s workflow integrates quantum calculations with experimental data to optimize conditions (e.g., solvent selection, catalyst screening) .
Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound’s conformation?
- Methodological Answer :
- Cross-Validation : Combine NOESY NMR (to detect spatial proximities) with X-ray crystallography (if crystals are obtainable) to validate 3D structure .
- Dynamic NMR : Study temperature-dependent spectral changes to identify rotameric equilibria (e.g., cyclohexyl ring puckering) .
- Comparative Analysis : Apply statistical frameworks (e.g., Bayesian inference) to reconcile computational and experimental data, as suggested in methodological literature .
Q. How do steric and electronic effects influence the stability of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups under varying conditions?
- Methodological Answer :
- Steric Effects : Bulkier groups (e.g., Boc) reduce hydrolysis rates; monitor via kinetic studies (UV-Vis or LC-MS) in acidic/basic buffers.
- Electronic Effects : Electron-withdrawing substituents on indole accelerate Boc deprotection. Use Hammett plots to correlate substituent σ values with reaction rates .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; analyze degradation products via tandem MS .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for Boc/Cbz deprotection, reducing racemization risks .
- Chiral Stationary Phases : Use HPLC with cellulose-based columns to separate enantiomers during purification.
- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, residence time) via response surface methodology (RSM) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply heterogeneity tests (Cochran’s Q) to identify outliers .
- Mechanistic Profiling : Conduct target engagement assays (e.g., SPR, ITC) to confirm binding kinetics independently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
